(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a sterol compound with the molecular formula C28H46O. It is a derivative of cholesterol and is characterized by the presence of a methyl group at the 4beta position and a double bond between the 8th and 24th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can be achieved through several synthetic routes. One common method involves the enzymatic reduction of 4alpha-carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol or the enzymatic oxidation of 4alpha-hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol . These reactions typically require specific enzymes and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the necessary enzymes for the synthesis. The optimization of fermentation conditions, such as temperature, pH, and nutrient availability, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sterol derivatives and studying sterol biosynthesis pathways.
Biology: The compound is involved in cell membrane structure and function, making it a valuable tool for studying membrane dynamics and cholesterol metabolism.
Medicine: Research on this compound contributes to understanding cholesterol-related diseases and developing potential therapeutic agents.
Industry: It is used in the production of steroid-based pharmaceuticals and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of (3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism. The compound can also influence membrane fluidity and permeability, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4alpha-Methylcholesta-8,24-dien-3beta-ol
- 4beta-Hydroxymethyl-4alpha-methyl-5alpha-cholesta-8,24-dien-3beta-ol
- 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Uniqueness
(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific methylation pattern and double bond configuration. These structural features confer distinct biological activities and chemical reactivity compared to other similar sterol compounds .
Properties
CAS No. |
15737-15-2 |
---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.675 |
IUPAC Name |
(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20-,22-,23?,24+,26+,27-,28+/m1/s1 |
InChI Key |
FOUJWBXBKVVHCJ-LZWVVZFZSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
Origin of Product |
United States |
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